chemical and physical properties of 1-cyclohexene-1-carboxaldehyde, 3-methyl-
chemical and physical properties of 1-cyclohexene-1-carboxaldehyde, 3-methyl-
An In-depth Technical Guide to 3-Methyl-1-cyclohexene-1-carboxaldehyde
Introduction
3-Methyl-1-cyclohexene-1-carboxaldehyde is an organic compound featuring a cyclohexene ring substituted with a methyl group and an aldehyde functional group. As an α,β-unsaturated aldehyde, its chemical behavior is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement results in a molecule with multiple reactive sites, making it a versatile intermediate in organic synthesis. The high reactivity of α,β-unsaturated aldehydes also makes them a subject of interest in toxicology and drug development, where they can act as both cytotoxic agents and signaling molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 3-methyl-1-cyclohexene-1-carboxaldehyde, its synthesis and reactivity, and its potential applications for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-methyl-1-cyclohexene-1-carboxaldehyde is presented below. It is important to note that while some data is available for this specific compound, other properties are estimated based on data for structurally related compounds due to a lack of comprehensive experimental studies on this particular isomer.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [3] |
| Molecular Weight | 124.18 g/mol | [4] |
| CAS Number | 63282-01-9 | |
| IUPAC Name | 3-methyl-1-cyclohexene-1-carboxaldehyde | |
| Synonyms | 3-methylcyclohexene-1-carbaldehyde | [3] |
| Monoisotopic Mass | 124.08881 Da | [3] |
| Predicted XlogP | 2.0 | [3] |
| Boiling Point | (estimated) ~165 °C at 760 mmHg | [5] |
| Density | (Not available) | |
| Solubility | Soluble in organic solvents. | [6] |
Note: Some physical properties are for isomeric or closely related structures and should be considered as estimates.
Structural Information
The structure of 3-methyl-1-cyclohexene-1-carboxaldehyde is characterized by a six-membered ring containing one double bond. The aldehyde group is attached to one of the sp²-hybridized carbons of the double bond (C1), and a methyl group is at the C3 position.
Caption: 2D structure of 3-methyl-1-cyclohexene-1-carboxaldehyde.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9-10 ppm), the vinylic proton, and the protons of the cyclohexene ring and the methyl group.
-
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (δ 190-200 ppm), signals for the two sp² carbons of the double bond, and signals for the sp³ carbons of the ring and the methyl group. PubChem lists the availability of a ¹³C NMR spectrum for the isomeric 3-methylcyclohex-3-ene-1-carbaldehyde.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the conjugated aldehyde at approximately 1685 cm⁻¹, and a C=C stretching absorption around 1640 cm⁻¹. An IR spectrum of the related compound 3-methyl-1-cyclohexene is available for comparison.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation would likely involve the loss of the aldehyde group or fragments from the cyclohexene ring. GC-MS data is available for the isomeric 1-methyl-3-cyclohexene-1-carbaldehyde.[8]
Synthesis and Reactivity
Synthesis
The most common and industrially relevant method for synthesizing cyclohexene carboxaldehydes is the Diels-Alder reaction , a [4+2] cycloaddition.[9] For 3-methyl-1-cyclohexene-1-carboxaldehyde, this would involve the reaction between isoprene (2-methyl-1,3-butadiene) as the diene and acrolein (propenal) as the dienophile. The reaction is typically carried out at elevated temperatures and pressures.[10]
Caption: Synthesis of 3-methyl-1-cyclohexene-1-carboxaldehyde via Diels-Alder reaction.
Reactivity
The reactivity of 3-methyl-1-cyclohexene-1-carboxaldehyde is dictated by the conjugated α,β-unsaturated aldehyde system, which has two primary electrophilic sites: the carbonyl carbon and the β-carbon.[1] This dual reactivity allows for two main modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly. This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds.[6]
-
1,4-Addition (Conjugate Addition or Michael Addition): "Soft" nucleophiles, like organocuprates and enolates, tend to attack the β-carbon of the double bond. This is often the thermodynamically more stable pathway.[1][6]
Caption: Nucleophilic addition pathways for α,β-unsaturated aldehydes.
The double bond can also undergo electrophilic addition, although it is deactivated by the electron-withdrawing aldehyde group.[11] The aldehyde group itself can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents.
Applications in Research and Drug Development
While specific applications of 3-methyl-1-cyclohexene-1-carboxaldehyde in drug development are not widely documented, its chemical nature as an α,β-unsaturated aldehyde places it in a class of compounds with significant biological activity.
-
Cytotoxicity and Signaling: Many α,β-unsaturated aldehydes are products of lipid peroxidation and are implicated in cellular stress and inflammation.[2] Their high reactivity with biological nucleophiles, such as cysteine residues in proteins and glutathione, can lead to cellular damage.[1] However, this reactivity can also be harnessed for therapeutic purposes.
-
Covalent Inhibitors: The electrophilic nature of the β-carbon makes this class of compounds suitable for use as covalent inhibitors in drug design. By forming a covalent bond with a target protein, often a cysteine residue in an active site, these molecules can achieve high potency and prolonged duration of action.
-
Synthetic Intermediate: In medicinal chemistry, the cyclohexene scaffold is a common motif. 3-Methyl-1-cyclohexene-1-carboxaldehyde can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[12] The aldehyde can be a handle for further chemical modifications, and the double bond allows for various functionalization reactions.
-
Click Chemistry: The aldehyde functional group can be modified to participate in "click chemistry" reactions, which are widely used in drug discovery for linking molecular fragments.[13]
Safety and Handling
As with many aldehydes, 3-methyl-1-cyclohexene-1-carboxaldehyde should be handled with care in a well-ventilated area, preferably a fume hood. Based on safety data for related compounds like 3-cyclohexene-1-carboxaldehyde, the following hazards are likely:
-
Flammable Liquid and Vapor. [14]
-
Harmful if swallowed, in contact with skin, or if inhaled. [14]
-
Causes skin and serious eye irritation. [14]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Avoid breathing vapors or mists.[14]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
References
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6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). Retrieved from [Link]
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Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (2014). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
- Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. In Organic Chemistry (3rd ed.).
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PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 3-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylcyclohexane-1-carbaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Global MSDS. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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Chemsrc. (2025). 3-methylcyclohex-3-ene-1-carbaldehyde | CAS#:56980-32-6. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,2,4(or 1,3,5)-trimethyl-. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Spectral Database for Organic Compounds SDBS. (n.d.). IR spectrum of 3-methyl-1-cyclohexene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3-cyclohexene-1-carbaldehyde. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 1-cyclohexene-1-carboxaldehyde, 3-methyl- (C8H12O). Retrieved from [Link]
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Chemsrc. (2025). 3-methylcyclohexane-1-carbaldehyde | CAS#:13076-16-9. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (2026). The Role of 3-Cyclohexene-1-Carboxaldehyde in Modern Organic Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-methyl-3-cyclohexene carbaldehyde, 931-96-4. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Methyl-3-cyclohexene-1-carboxaldehyde, bis[(6-methyl-3-cyclohexen-1-yl)methyl] acetal - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Hydroxy-1-cyclohexene-1-carboxaldehyde | Request PDF. Retrieved from [Link]
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DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
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